Cas no 1995663-08-5 (2-(ethoxymethyl)piperidine-1-carboximidamide)

2-(Ethoxymethyl)piperidine-1-carboximidamide is a specialized organic compound featuring a piperidine core functionalized with an ethoxymethyl group and a carboximidamide moiety. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The ethoxymethyl group enhances solubility and modulates steric effects, while the carboximidamide functionality offers versatile reactivity for further derivatization, such as amidine formation or cyclization reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, supporting applications in drug discovery and fine chemical synthesis. The compound is typically handled under controlled conditions due to its reactive nature.
2-(ethoxymethyl)piperidine-1-carboximidamide structure
1995663-08-5 structure
Product Name:2-(ethoxymethyl)piperidine-1-carboximidamide
CAS No:1995663-08-5
MF:C9H19N3O
MW:185.266661882401
CID:5720814
PubChem ID:121201583
Update Time:2025-10-28

2-(ethoxymethyl)piperidine-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026709707
    • F1907-5293
    • starbld0041175
    • 1995663-08-5
    • 2-(ethoxymethyl)piperidine-1-carboximidamide
    • Inchi: 1S/C9H19N3O/c1-2-13-7-8-5-3-4-6-12(8)9(10)11/h8H,2-7H2,1H3,(H3,10,11)
    • InChI Key: VWKZTKWOQMATSD-UHFFFAOYSA-N
    • SMILES: O(CC)CC1CCCCN1C(=N)N

Computed Properties

  • Exact Mass: 185.152812238g/mol
  • Monoisotopic Mass: 185.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 62.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 267.5±32.0 °C at 760 mmHg
  • Flash Point: 115.6±25.1 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-(ethoxymethyl)piperidine-1-carboximidamide Security Information

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Additional information on 2-(ethoxymethyl)piperidine-1-carboximidamide

2-(Ethoxymethyl)Piperidine-1-Carboximidamide: A Comprehensive Overview

2-(Ethoxymethyl)piperidine-1-carboximidamide, also known by its CAS number 1995663-08-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and it features a unique substitution pattern that imparts distinct chemical and biological properties. The molecule consists of a piperidine ring with a carboximidamide group at position 1 and an ethoxymethyl substituent at position 2, making it a derivative of piperidine with potential applications in drug design and synthesis.

The synthesis of 2-(ethoxymethyl)piperidine-1-carboximidamide involves a series of well-established organic reactions, including nucleophilic substitution, amide formation, and possibly ring-closing reactions. The presence of the ethoxymethyl group introduces steric and electronic effects that can influence the compound's reactivity and stability. Recent studies have explored the use of this compound as a building block in medicinal chemistry, particularly in the development of bioactive molecules targeting various therapeutic areas such as central nervous system disorders, inflammation, and cancer.

From a structural perspective, the piperidine ring provides a rigid framework that can enhance molecular recognition in biological systems. The carboximidamide group is known to participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes or receptors. Additionally, the ethoxymethyl substituent can modulate the lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics make 2-(ethoxymethyl)piperidine-1-carboximidamide an attractive candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of 2-(ethoxymethyl)piperidine-1-carboximidamide against various protein targets. For instance, molecular docking studies have revealed potential interactions with G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes. Furthermore, experimental studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases involved in cellular signaling pathways. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

In terms of applications, 2-(ethoxymethyl)piperidine-1-carboximidamide has been utilized as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. For example, it has been employed in the construction of macrocyclic compounds that exhibit potent anti-inflammatory properties. Additionally, its role as a chiral auxiliary has been investigated in asymmetric synthesis protocols, highlighting its versatility in organic synthesis.

The physical and chemical properties of CAS No. 1995663-08-5 have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its conformational preferences and intermolecular interactions, which are critical for understanding its behavior in different environments. Moreover, thermal analysis has revealed its stability under various conditions, making it suitable for large-scale synthesis and formulation development.

In conclusion, 2-(ethoxymethyl)piperidine-1-carboximidamide, with its unique structural features and promising biological profile, represents a valuable asset in contemporary chemical research. Its versatility as both a synthetic intermediate and a bioactive molecule positions it at the forefront of innovation in drug discovery and development. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in advancing therapeutic interventions across diverse disease areas.

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